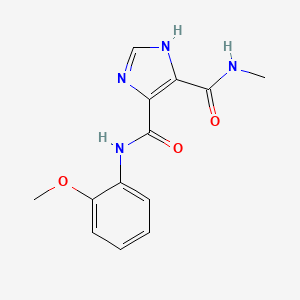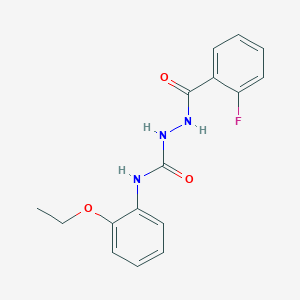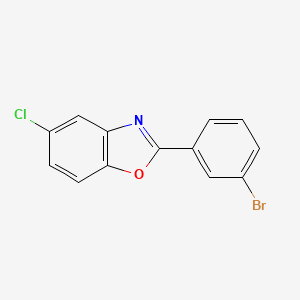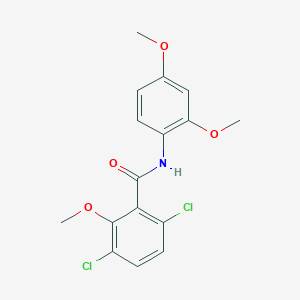![molecular formula C20H24N2O3 B5884589 N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5884589.png)
N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BAY 41-2272 and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide acts as a potent activator of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to the relaxation of smooth muscles in the pulmonary vasculature and corpus cavernosum. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide include vasodilation, reduction in pulmonary vascular resistance, relaxation of smooth muscles in the corpus cavernosum, inhibition of cancer cell growth, and induction of apoptosis. This compound has also been shown to have anti-inflammatory effects and can reduce inflammation in the lungs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide in lab experiments include its potent activation of sGC, its ability to induce apoptosis and inhibit cancer cell growth, and its anti-inflammatory effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
The future directions for N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide include further studies to determine its safety and efficacy in humans, the development of more efficient synthesis methods, and the identification of new potential applications for this compound. Additionally, the development of new analogs of this compound may lead to more potent and selective sGC activators with fewer side effects.
Méthodes De Synthèse
The synthesis of N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide involves the reaction of 4-ethylphenol with acetyl chloride, followed by the reaction of the resulting product with 2-aminophenol. The final step involves the reaction of the intermediate product with butanoyl chloride. The yield of this synthesis method is around 50%, and the purity of the compound can be increased through further purification methods.
Applications De Recherche Scientifique
N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential applications in various research fields. This compound has shown promising results in the treatment of pulmonary hypertension, as it acts as a vasodilator and reduces pulmonary vascular resistance. Additionally, it has been studied for its potential use in treating erectile dysfunction, as it enhances the relaxation of smooth muscles in the corpus cavernosum. This compound has also shown potential in the treatment of cancer, as it inhibits the growth of cancer cells and induces apoptosis.
Propriétés
IUPAC Name |
N-[2-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-7-19(23)21-17-8-5-6-9-18(17)22-20(24)14-25-16-12-10-15(4-2)11-13-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVOECQNGVVODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(4-ethylphenoxy)acetyl]amino}phenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dimethyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884517.png)
![4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)
![1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5884525.png)

![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)


![1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5884576.png)

![N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5884584.png)
![4-[1-cyano-2-(4-nitrophenyl)vinyl]benzonitrile](/img/structure/B5884600.png)